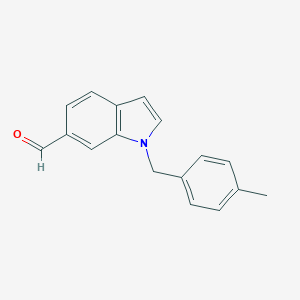![molecular formula C7H10N2O B060512 2-[2-(Aminooxy)ethyl]pyridine CAS No. 172681-49-1](/img/structure/B60512.png)
2-[2-(Aminooxy)ethyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Aminooxy)ethyl]pyridine: is an organic compound that features a pyridine ring substituted with a 2-(aminooxy)ethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyridine ring and the aminooxy functional group imparts unique chemical properties to the molecule, making it a versatile building block for the synthesis of more complex structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Aminooxy)ethyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and 2-bromoethylamine hydrobromide.
Nucleophilic Substitution: Pyridine is reacted with 2-bromoethylamine hydrobromide in the presence of a base such as sodium hydroxide. This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the pyridine ring attacks the carbon atom of the bromoethyl group, displacing the bromide ion.
Formation of Intermediate: The product of this reaction is 2-(2-bromoethyl)pyridine.
Aminooxy Group Introduction: The intermediate is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. This step introduces the aminooxy group, resulting in the formation of this compound.
Industrial Production Methods
While the above method is suitable for laboratory-scale synthesis, industrial production may involve more efficient and scalable processes. These could include continuous flow reactions and the use of more robust catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Aminooxy)ethyl]pyridine: can undergo various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The aminooxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitroso-2-[2-(aminooxy)ethyl]pyridine, Nitro-2-[2-(aminooxy)ethyl]pyridine.
Reduction: 2-[2-(Aminooxy)ethyl]piperidine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-[2-(Aminooxy)ethyl]pyridine: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of ligands for coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibitors, particularly those targeting pyridoxal phosphate-dependent enzymes.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 2-[2-(Aminooxy)ethyl]pyridine exerts its effects depends on its application:
Enzyme Inhibition: The aminooxy group can form a covalent bond with the active site of pyridoxal phosphate-dependent enzymes, inhibiting their activity.
Ligand Formation: In coordination chemistry, the pyridine ring can coordinate with metal ions, forming stable complexes that can be used in catalysis or materials science.
Vergleich Mit ähnlichen Verbindungen
2-[2-(Aminooxy)ethyl]pyridine: can be compared with other similar compounds, such as:
2-[2-(Aminooxy)ethyl]benzene: Similar structure but with a benzene ring instead of a pyridine ring. It has different electronic properties and reactivity.
2-[2-(Aminooxy)ethyl]thiophene: Contains a thiophene ring, which imparts different aromaticity and reactivity compared to pyridine.
2-[2-(Aminooxy)ethyl]furan: Features a furan ring, leading to different chemical behavior and applications.
The uniqueness of This compound lies in its combination of the pyridine ring and the aminooxy group, which provides a distinct set of chemical properties and reactivity patterns that are not observed in its analogs.
Eigenschaften
IUPAC Name |
O-(2-pyridin-2-ylethyl)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-10-6-4-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSCSWCTYLNHAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCON |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473384 |
Source


|
| Record name | 2-[2-(Aminooxy)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172681-49-1 |
Source


|
| Record name | 2-[2-(Aminooxy)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B60435.png)
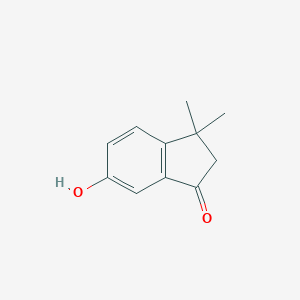
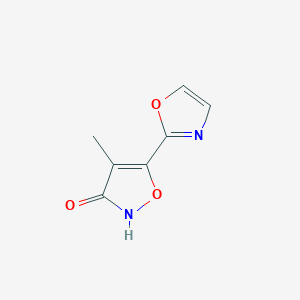



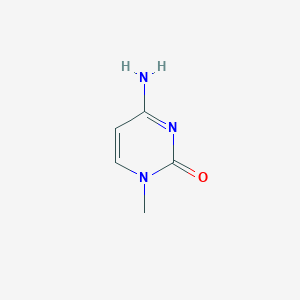
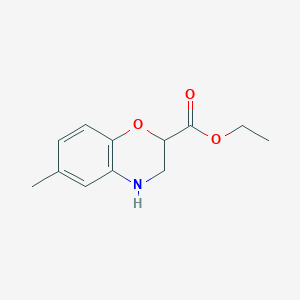



![4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B60455.png)
